molecular formula C18H24N2O2S B5545011 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Katalognummer B5545011
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: XTTRIWCZADECFL-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Research on related bicyclic skeletons, such as those found in diazabicyclo[3.3.1]nonan-9-one derivatives, provides insights into potential synthetic routes and challenges associated with the compound . The synthesis of structurally related compounds often involves multi-step reactions, including cyclization and functional group transformations. For example, studies on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments highlight the complexity of achieving desired stereochemistry and functionalization within bicyclic frameworks (Vlasova et al., 2015).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the importance of conformational analysis in understanding the stereochemistry and electronic environment of the bicyclic system. For instance, research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives demonstrates the impact of substituents on the molecular geometry and potential intermolecular interactions (McCabe, Milne, & Sim, 1989).

Chemical Reactions and Properties

The reactivity of the compound likely involves interactions between the bicyclic core and functional groups. Similar compounds exhibit a range of chemical behaviors, including nucleophilic and electrophilic reactions, which can be leveraged for further functionalization. Studies on the reactivity of diazabicyclo[3.3.1]nonane derivatives provide a foundation for predicting and optimizing reactions involving the target compound (Dotsenko, Krivokolysko, & Litvinov, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

Compounds related to diazabicyclo nonanes, such as 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, have been synthesized and analyzed for their structure and biological activity. For example, derivatives with various substituents have been developed to explore their pharmacological properties. These studies involve complex synthetic routes to introduce specific functional groups aimed at enhancing biological activity or improving pharmacokinetic profiles. The structural analysis, often involving X-ray crystallography, provides insights into the three-dimensional arrangement of atoms, which is crucial for understanding the interaction with biological targets (Malmakova et al., 2021).

Biological Activity and Pharmacological Properties

Several studies have focused on evaluating the biological activity of diazabicyclo compounds. For instance, pharmacological screening has identified compounds exhibiting local anesthetic activity with low toxicity, highlighting their potential for further development as therapeutic agents. The nature of substituents, particularly the N-alkoxyalkyl radical, has been studied for its impact on toxicity and activity, providing valuable information for the targeted design of new compounds (Malmakova et al., 2021).

Eigenschaften

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-16-7-14(11-23-16)17(21)19-9-13-5-6-15(10-19)20(18(13)22)8-12-3-4-12/h7,11-13,15H,2-6,8-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTRIWCZADECFL-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CS1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.